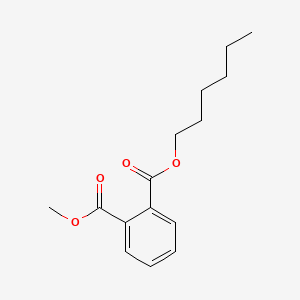

Hexyl methyl phthalate

Description

Contextualization within Phthalate (B1215562) Ester Research

Phthalate esters are a class of chemical compounds principally used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.gov The general method for producing phthalate esters involves the esterification of phthalic anhydride (B1165640) with an alcohol. ambeed.com While this process is used to create a wide variety of phthalates, the academic interest in hexyl methyl phthalate is less about its synthesis and more about its formation from other phthalates already present in the environment.

Research has identified this compound as a direct biodegradation product of dihexyl phthalate (DHP). mdpi.comvoyagebotanica.net This metabolic link is a crucial piece of its scientific context, placing it within the broader study of the environmental fate and transformation of more common phthalate plasticizers.

Ubiquity as an Environmental Contaminant of Academic Concern

The concern over phthalates as environmental contaminants is due to their widespread use and the fact that they are not chemically bound to the plastic matrix, allowing them to leach into the environment over time. nih.govzu.edu.pk While data on the widespread environmental concentration of this compound itself is limited, its role as a metabolite suggests its presence in environments contaminated with its parent compound, dihexyl phthalate.

One notable study on the enzymatic degradation of dihexyl phthalate found that the enzyme esterase produced this compound as a breakdown product. mdpi.comvoyagebotanica.net This metabolic pathway is a significant source for its introduction into various ecosystems. Beyond its role as a metabolite, this compound has been detected in specific, localized contexts. For instance, it was identified during the analysis of materials from an urban mural painting, indicating its potential presence as a component or degradation product in certain paints or coatings. It has also been listed as a phytochemical constituent in the plant Angelica archangelica.

Historical and Current Research Trajectories in Environmental Science

Historically, research on phthalates has focused on high-volume compounds like DEHP. However, current research is increasingly exploring the metabolites and degradation products of these major phthalates to understand the full environmental impact. The identification of this compound as a product of enzymatic degradation represents a key research trajectory.

A pivotal study investigated the efficiency of two enzymes, cutinase and esterase, in the biodegradation of dihexyl phthalate. mdpi.comvoyagebotanica.net The research monitored the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) and found that while cutinase primarily converted DHP into 1,3-isobenzofurandione (IBF), esterase abundantly produced both this compound and IBF. mdpi.comvoyagebotanica.net This finding is significant as it not only confirms a formation pathway for this compound but also highlights the complexity of phthalate degradation in the environment, where different enzymes can lead to different breakdown products. This line of inquiry is essential for building a complete picture of the environmental fate of phthalates.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C15H20O4 | sigmaaldrich.com |

| Molecular Weight | 264.3169 g/mol | sigmaaldrich.com |

| IUPAC Name | 1,2-Benzenedicarboxylic acid, hexyl methyl ester | sigmaaldrich.com |

| Synonyms | Methyl hexyl phthalate | voyagebotanica.netzu.edu.pk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3461-23-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-O-hexyl 1-O-methyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C15H20O4/c1-3-4-5-8-11-19-15(17)13-10-7-6-9-12(13)14(16)18-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |

InChI Key |

XXLNRTDEQNSKEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC |

Other CAS No. |

3461-23-2 |

Synonyms |

hexyl methyl phthalate |

Origin of Product |

United States |

Synthesis and Biosynthesis Pathways

Chemical Synthesis Methodologies

The industrial production of phthalate (B1215562) esters, including unsymmetrical ones like hexyl methyl phthalate, predominantly relies on well-established chemical reactions involving phthalic anhydride (B1165640) and corresponding alcohols.

The most common method for synthesizing phthalates is the direct esterification of phthalic anhydride. wikipedia.org For an unsymmetrical ester like this compound, this process would involve a two-step reaction. Initially, phthalic anhydride reacts with one of the alcohols (either methanol (B129727) or hexanol) to form a monoester, specifically monomethyl phthalate or mono-hexyl phthalate. wikipedia.orgresearchgate.net This initial reaction occurs readily. wikipedia.org

The second step involves the esterification of the remaining carboxylic acid group on the monoester with the second alcohol to form the final diester product. wikipedia.org This second esterification is typically slower and requires heating to drive the reaction to completion by removing the water that is formed. wikipedia.org The synthesis of other unsymmetrical phthalates, such as alkyl aralkyl phthalates, follows a similar principle where phthalic anhydride is first reacted with an alkanol to create the acid partial ester. google.com

Transesterification is an alternative route for synthesizing specific phthalate esters. This method involves reacting a pre-existing phthalate ester, such as dimethyl phthalate, with an alcohol, in this case, hexanol. google.com In this process, the methyl group is exchanged for the hexyl group under catalytic conditions to produce this compound. This process is significant in modifying plastic formulations and recycling.

The transesterification of dimethyl terephthalate (B1205515) (DMT) with C6-C13 monohydric alcohols is a known industrial process, which proceeds in a two-step fashion to manage the removal of methanol and drive the reaction forward. google.com Similar principles apply to the transesterification of ortho-phthalates. The reaction can be used to produce mixed esters; for instance, mixtures of n-butyl and iso-butyl terephthalates are synthesized via the transesterification of DMT with the corresponding butanols. google.com

Catalysts are crucial in both esterification and transesterification reactions to increase the reaction rate and yield. Common catalysts for phthalate production are acid catalysts such as sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.comchemicalbook.com Organic titanate compounds are also widely used as catalysts in the commercial batch esterification of phthalic acid. google.comresearchgate.net

Recent research has explored various other catalytic systems. Heteropolyacids have been shown to be effective catalysts for the esterification of phthalic anhydride with alcohols like 1-butanol (B46404) and 2-ethylhexanol, with some achieving complete conversion in a short time. epa.gov Iron(III) chloride (FeCl3) has also been used as a catalyst for the nucleophilic addition of alcohols to phthalic anhydride. researchgate.net For transesterification reactions, titanium compound catalysts are commonly employed. google.com The choice of catalyst can influence reaction conditions and efficiency, as shown in the table below.

Table 1: Catalysts and Conditions in Phthalate Synthesis

| Catalyst Type | Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid | Phthalic Anhydride, 2-Ethylhexanol | Isothermal, semibatch reactor | researchgate.net |

| Organic Titanates | Phthalic Acid, 2-Ethylhexanol | Batch esterification | google.com |

| Tetrabutyl Titanate/TiO2-Al2O3 | Phthalic Anhydride, 2-Ethyl Hexanol | 205-215°C | researchgate.net |

| Heteropolyacids (Preyssler type) | Phthalic Anhydride, 1-Butanol/2-Ethylhexanol | Complete conversion in 2 hours | epa.gov |

| Iron(III) Chloride (FeCl3) | Phthalic Anhydride, Methanol | 50°C, 24 hours | researchgate.net |

Biogenic Production and Metabolic Pathways

Phthalate esters are not exclusively synthetic; they are also produced by a variety of living organisms. wikipedia.orgnih.gov This natural production may contribute to the background levels of phthalates found in the environment. wikipedia.org

Various microorganisms, including bacteria, fungi, and algae, are known to biosynthesize phthalate esters. nih.govmdpi.com Studies have confirmed that certain species can produce phthalates de novo (from simple precursors). nih.govnih.gov For example, the red alga Bangia atropurpurea has been shown to synthesize di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). nih.gov Freshwater algae and cyanobacteria are also capable of producing certain phthalates. frontiersin.orgresearchgate.net

The biosynthesis is believed to occur through a modified Shikimate pathway. wikipedia.org These naturally produced phthalates may serve ecologically relevant functions for the organisms, such as acting as allelopathic, antimicrobial, or insecticidal agents, enhancing their competitiveness in their environment. nih.govmdpi.com The specific pathways for the biosynthesis of an unsymmetrical ester like this compound are not well-detailed, but the general capability of microorganisms to produce a range of phthalates is well-documented. nih.govresearchgate.net

Table 2: Examples of Phthalate-Producing Microorganisms

| Organism Type | Species Example | Phthalate Produced | Reference |

|---|---|---|---|

| Red Alga | Bangia atropurpurea | Di-(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP) | nih.gov |

| Bacteria | Lactiplantibacillus plantarum | Bis-(2-ethylhexyl) phthalate (BEHP) | mdpi.com |

| Bacteria | Bacillus subtilis | Di-(2-ethylhexyl) phthalate | mdpi.com |

| Fungi | Penicillium janthinellum | Di-(2-ethylhexyl) phthalate | mdpi.com |

| Cyanobacteria / Freshwater Algae | General studies | DBP, Monoethylhexyl phthalate (MEHP) | frontiersin.org |

The metabolism of phthalates in biological systems is primarily enzymatic. researchgate.netresearchgate.net While often associated with degradation, the enzymes involved—lipases and esterases—catalyze the hydrolysis of diesters into monoesters, a reversible reaction that is fundamental to ester synthesis. researchgate.netnih.gov In the context of metabolism, diesters are rapidly cleaved into their corresponding monoester metabolites. nih.gov For high molecular weight phthalates, this is followed by further oxidation. researchgate.net

Enzymes, particularly lipases, are also utilized in vitro for the synthesis of phthalate esters and their derivatives. Lipase from Candida antarctica (often immobilized as Novozym 435) is a well-studied biocatalyst for esterification reactions, including those involving phthalic anhydride. scialert.netdocsdrive.com These enzymatic methods offer high specificity and can operate under milder conditions than traditional chemical synthesis. scialert.net Lipases have been used for the asymmetric synthesis of chiral phthalate metabolites by esterifying phthalic anhydride with specific alcohols. umw.eduumw.eduumw.edu The enzymatic hydrolysis of phthalate diesters into monoesters is a key step in microbial degradation pathways, catalyzed by enzymes like carboxylesterases and lipases. frontiersin.orgresearchgate.netnih.gov This enzymatic action highlights the biological mechanisms capable of transforming and producing phthalate monoesters, which are the immediate precursors to diesters like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Butanol |

| 2-Ethylhexanol |

| Benzyl chloride |

| Bis-(2-ethylhexyl) phthalate (BEHP) |

| Di-n-butyl phthalate (DBP) |

| Di-(2-ethylhexyl) phthalate (DEHP) |

| Dimethyl phthalate |

| Dimethyl terephthalate (DMT) |

| Hexanol |

| This compound |

| Methanol |

| Mono-hexyl phthalate |

| Mono-methyl phthalate |

| Monoethylhexyl phthalate (MEHP) |

| p-Toluenesulfonic acid |

| Phthalic acid |

| Phthalic anhydride |

| Sulfuric acid |

| Tetrabutyl titanate |

Environmental Occurrence and Distribution Dynamics

Spatial and Temporal Prevalence in Environmental Compartments

The presence of Hexyl methyl phthalate (B1215562) has been confirmed in some terrestrial environments, although comprehensive data across all environmental matrices remains limited.

Currently, there is a notable lack of specific quantitative data on the concentration of Hexyl methyl phthalate in various aquatic ecosystems, including rivers, lakes, sediments, and drinking water. While general studies on phthalate contamination in these environments are numerous, the specific monitoring and reporting of this compound are not widely documented in available scientific literature.

Investigations have confirmed the presence of this compound in soil and ash, particularly in areas contaminated with hazardous waste. A 2018 report by Greenpeace Research Laboratories detailed the analysis of soil and ash samples from a chemical dumpsite in Jakubów, Poland. greenpeace.to In this study, this compound was identified among a complex mixture of organic compounds, indicating its disposal and persistence in terrestrial environments impacted by industrial waste. greenpeace.to The analysis was conducted using gas chromatography/mass spectrometry (GC/MS) on samples collected from the site of a large-scale fire at the hazardous waste dumpsite. greenpeace.to

Table 1: Detection of this compound in Terrestrial Samples

| Sample Type | Location | Finding |

|---|

This table is based on qualitative findings and does not represent quantitative concentration data.

Anthropogenic and Natural Environmental Release Pathways

Direct evidence from the analysis of industrial and urban effluents specifically for this compound is limited. However, its detection in a hazardous waste dumpsite strongly suggests that industrial and urban waste streams are a significant release pathway. greenpeace.to The dumpsite in Poland contained a wide variety of industrial wastes, including paints, varnishes, solvents, and plastics, which are potential sources of this compound. greenpeace.to The presence of this compound in the soil and ash from this location points to its release through the disposal and subsequent environmental interaction of these industrial and urban-generated materials. greenpeace.to

Research indicates that this compound can be a component of certain polymeric materials, such as paints. An investigation into the materials and degradation of an urban mural painting identified this compound as one of the organic compounds present. mdpi.com This finding suggests that the compound may be used in the formulation of paints or lacquers, and consequently, can be released into the environment through weathering and leaching from painted surfaces.

Furthermore, this compound can be formed as a degradation product of other, more complex phthalates. A study on the enzymatic degradation of dihexyl phthalate (DHP) found that the enzyme esterase produced this compound as one of the breakdown products. researchgate.net This suggests an indirect pathway for its environmental presence, where the degradation of other phthalates used in a wide range of plastic and polymeric materials can lead to the formation and release of this compound.

The presence of this compound in a chemical dumpsite also points to its release from various waste streams, including discarded plastics and other polymeric materials. greenpeace.to

Agricultural Runoff Contributions

Phthalate esters, a class of chemical compounds to which this compound belongs, are known to enter the environment through various pathways, including agricultural runoff. While specific data on this compound is limited, studies on other phthalates provide insight into this contamination route. For instance, the use of sewage sludge as fertilizer on agricultural lands can introduce a range of contaminants into the soil. researchgate.netepa.gov Although one study found that the application of sewage sludge did not significantly increase soil concentrations of dioctyl phthalate (a related compound), it highlighted that agricultural soils already contain background levels of these substances. epa.gov

The contamination of waterways used for irrigation is another significant factor. A study of the Atoyac River in Mexico, which receives untreated urban and industrial wastewater and is used for cropland irrigation, detected various phthalate esters. nih.gov Among the nine phthalates quantified, di-n-hexyl phthalate (DnHP) was found at all sampling sites, with concentrations ranging from 6.3 to 15.6 μg L-1. nih.gov The presence of such compounds in irrigation water raises concerns about their potential accumulation in agricultural soils and subsequent runoff into adjacent water bodies. The physical and chemical properties of phthalates, such as their low water solubility and tendency to adsorb to soil particles, influence their mobility and persistence in the environment. mdpi.com

Table 1: Concentration of Selected Phthalates in the Atoyac River, Mexico nih.gov

| Phthalate Compound | Concentration Range (μg L-1) |

|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 8.1 - 19.4 |

| Di-n-hexyl phthalate (DnHP) | 6.3 - 15.6 |

This table is interactive. You can sort and filter the data.

Atmospheric Transport and Deposition

A study conducted in the South China Sea provides a compelling example of the atmospheric transport and deposition of these compounds. The research found that the net atmospheric depositions for the sum of several phthalates (DMP, DEP, DiBP, and DnBP) were estimated at 3740 tons per year. nih.govacs.orgresearchgate.net In contrast, another phthalate, bis(2-ethylhexyl) phthalate (DEHP), was found to volatilize from seawater to the air at an average of 900 tons per year. nih.govacs.orgresearchgate.net This demonstrates the dynamic nature of air-sea exchange processes, which can influence the environmental transport and cycling of phthalates on a global scale. nih.govresearchgate.net

Seasonal variations, such as monsoon circulation, and meteorological events like cyclones can significantly impact the concentration of phthalates in the atmosphere and alter the direction and magnitude of their deposition fluxes. nih.govacs.orgresearchgate.net The presence of phthalates in atmospheric aerosols in both urban and background areas further underscores the importance of atmospheric transport in their global dissemination. researchgate.net In urban environments, textiles such as clothing and curtains have been identified as likely sources of fibrous microplastics, which can carry pollutants like phthalates. nih.gov

Table 2: Estimated Annual Air-Sea Exchange of Selected Phthalates in the South China Sea nih.govacs.orgresearchgate.net

| Phthalate Group | Net Flux Direction | Estimated Annual Flux (tons/year) |

|---|---|---|

| DMP, DEP, DiBP, and DnBP (sum) | Net atmospheric deposition | 3740 |

This table is interactive. You can sort and filter the data.

Environmental Fate, Transport, and Transformation Processes

Environmental Persistence and Degradation Resistance

Abiotic Transformation Mechanisms

Abiotic processes, which are non-biological, also play a role in the transformation of hexyl methyl phthalate (B1215562) in the environment. These mechanisms primarily include hydrolysis and photolysis.

Hydrolysis Kinetics in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For phthalate esters, this process is generally slow in the environment. rsc.orgd-nb.infonih.gov The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov In the case of phthalate esters, hydrolysis involves the cleavage of the ester bonds, which would lead to the formation of monomethyl phthalate, hexanol, and subsequently phthalic acid. wikipedia.orgeuropa.eu While specific kinetic data for the hydrolysis of hexyl methyl phthalate is limited, studies on other phthalates like DEHP show that hydrolysis is not a significant degradation pathway in water under normal environmental conditions. nih.govgreenfacts.org However, under certain conditions, such as those found in landfills with high temperatures and fluctuating pH, hydrolysis can become a more dominant transformation process. nih.gov

Photolytic Degradation in Atmospheric and Aquatic Phases

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, the reaction with hydroxyl (OH) radicals is an important degradation pathway for phthalates. greenfacts.org However, in water and soil, photolysis is generally considered to be of little importance for the breakdown of compounds like DEHP. d-nb.infogreenfacts.org The aqueous photolysis half-life for some phthalates can be very long, ranging from over 100 days to several years. d-nb.info Specific data on the photolytic degradation rates of this compound are not extensively documented, but based on the behavior of similar phthalates, it is expected to be a slow process in aquatic environments. rsc.orgd-nb.info

Biotic Transformation and Biodegradation Mechanisms

The primary mechanism for the breakdown of phthalates in the environment is through the action of microorganisms. rsc.orgfrontiersin.org A wide variety of bacteria and fungi have been identified that can degrade these compounds under different conditions. rsc.orgresearchgate.net

Microbial Degradation Pathways (e.g., aerobic, anaerobic, facultative)

Microorganisms can break down phthalates under aerobic (oxygen-present), anaerobic (oxygen-absent), and facultative (adaptable to either condition) environments. rsc.org Aerobic degradation is generally faster than anaerobic degradation. who.int Numerous bacterial strains have been isolated that can utilize phthalates as a source of carbon and energy. ethz.ch The degradation rates can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. ijplantenviro.comnih.govmdpi.com For example, the aerobic biodegradation half-life of DEHP in water has been reported to range from a few days to a month, while under anaerobic conditions, it is significantly longer. canada.ca

The general pathway for the microbial degradation of dialkyl phthalates begins with the hydrolysis of the ester bonds. d-nb.infowho.int This initial step is a critical part of the breakdown process.

De-esterification is the process by which the alkyl side chains are cleaved from the phthalate core. This is typically carried out by esterase enzymes produced by microorganisms. d-nb.infoacs.org The degradation of a dialkyl phthalate like this compound would proceed through a stepwise hydrolysis. The first step would involve the removal of either the hexyl or the methyl group to form a monoester intermediate, such as mono-hexyl phthalate or monomethyl phthalate. wikipedia.orgresearchgate.net This monoester is then further hydrolyzed to phthalic acid and the corresponding alcohol (hexanol or methanol). who.intresearchgate.net Phthalic acid can then be further metabolized by microorganisms through various pathways, eventually leading to its complete mineralization to carbon dioxide and water under aerobic conditions. who.inttandfonline.com Some studies have also reported the occurrence of transesterification, where one alkyl group is replaced by another, as a minor degradation pathway. core.ac.uk

Table 1: Microbial Degradation of Phthalates

| Phthalate | Degrading Microorganism(s) | Condition | Key Findings | Reference |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Pseudomonas amygdali | Aerobic | Complete mineralization to CO2 and H2O. | tandfonline.com |

| Di-(2-ethylhexyl) phthalate (DEHP) | Lysinibacillus xylanilyticus | Aerobic | Effective degradation, with optimal conditions identified. | ijplantenviro.com |

| Dibutyl phthalate (DBP) | Rhodococcus jostii RHA1 | Aerobic | Degraded to monoalkyl esters and phthalate. | ethz.ch |

| Di-(2-ethylhexyl) phthalate (DEHP) | Halotolerant bacterial consortium | Aerobic | High degradation efficiency even at high concentrations. | nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | Enterobacter spp. | Aerobic | Capable of degrading a wide range of phthalates. | mdpi.com |

Oxidation Pathways (e.g., β-oxidation)

The breakdown of this compound in organisms and the environment involves several oxidative pathways. A key process is β-oxidation, a common metabolic route for breaking down fatty acids. byjus.comaocs.org In the context of phthalate degradation, after the initial hydrolysis of the diester to its monoester, the alkyl side chains can be shortened through successive cycles of β-oxidation. aocs.org This process involves a series of enzymatic reactions that remove two-carbon units in the form of acetyl-CoA. aocs.org

Another significant oxidative pathway is ω-oxidation. This process introduces a hydroxyl group at the terminal methyl group (the ω-carbon) of the alkyl chain. byjus.com This initial hydroxylation is often catalyzed by cytochrome P450 monooxygenases. byjus.com The resulting alcohol can be further oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. byjus.com This pathway becomes particularly important when β-oxidation is impaired. byjus.com

Ring-Opening Degradation and Mineralization

The ultimate fate of this compound in the environment is its complete breakdown into carbon dioxide and water, a process known as mineralization. frontiersin.orgnih.gov Following the initial hydrolysis to mono-hexyl phthalate and then to phthalic acid (PA), the aromatic ring of the PA molecule is targeted for degradation. frontiersin.orgnih.govwho.int

Aerobic degradation of phthalic acid typically proceeds through the introduction of hydroxyl groups onto the benzene (B151609) ring by dioxygenase enzymes. This leads to the formation of intermediates like protocatechuic acid. researchgate.netresearchgate.net The aromatic ring of protocatechuic acid is then cleaved, a critical step known as ring-opening, which breaks the stable aromatic structure. researchgate.netresearchgate.net The resulting aliphatic compounds can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized to CO2 and H2O. who.intresearchgate.netresearchgate.net

Under anaerobic conditions, the degradation pathway is different. The phthalate molecule is activated to a thioester, typically phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.info

Enzymatic Roles in Biotransformation

The biotransformation of this compound is orchestrated by a variety of enzymes produced by microorganisms and within exposed organisms. The initial and crucial step is the hydrolysis of the ester bonds, catalyzed by esterases and lipases. mdpi.comnih.gov These enzymes cleave the diester into mono-hexyl phthalate and subsequently into phthalic acid and hexanol. mdpi.com

Cytochrome P450 (CYP) enzymes play a significant role in the subsequent metabolism, particularly in phase I biotransformation. mdpi.comnih.gov They are involved in hydroxylating the alkyl side chain and the aromatic ring, making the molecule more water-soluble and susceptible to further degradation. nih.gov Other phase I enzymes also contribute to oxidation and hydrolysis reactions. mdpi.com

In phase II biotransformation, enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases conjugate the modified phthalate metabolites with endogenous molecules like glucuronic acid or sulfate. nih.gov This process further increases their water solubility and facilitates their excretion from the organism. nih.gov

Dioxygenases are critical for the aerobic degradation of the phthalic acid ring. d-nb.info In anaerobic degradation, CoA ligases or CoA transferases are essential for activating the phthalate to its CoA thioester. d-nb.info Decarboxylases are then responsible for removing the carboxyl group from the activated phthalate. d-nb.info

Key Microbial Consortia and Isolated Strains in Degradation

The biodegradation of phthalates is often more efficient when carried out by a microbial consortium rather than a single microbial strain. mdpi.comresearchgate.net This is due to the metabolic cooperation between different species, where the metabolic products of one organism can be utilized by another. d-nb.info

Several studies have identified microbial consortia capable of degrading various phthalates. For instance, a consortium of Gordonia sp. and Arthrobacter sp. was found to effectively degrade di-n-octyl phthalate, where Gordonia converted the diester to phthalic acid, which was then degraded by Arthrobacter. d-nb.info Another study identified a halotolerant bacterial consortium containing Gordonia sp., Rhodococcus sp., and Achromobacter sp. that could degrade high concentrations of di-(2-ethylhexyl) phthalate (DEHP). plos.org A synthetic bacterial consortium composed of Glutamicibacter sp., Cupriavidus sp., and Gordonia sp. demonstrated efficient degradation of a mixture of six priority phthalate esters. researchgate.net

Numerous individual microbial strains have also been isolated and characterized for their ability to degrade phthalates. These include bacteria from the genera Pseudomonas, Bacillus, Rhodococcus, Gordonia, Sphingomonas, and Acinetobacter. researchgate.netijplantenviro.comnih.gov For example, Bacillus cereus has been shown to degrade DEHP. informaticsjournals.co.in Ochrobactrum anthropi strain L1-W was isolated and shown to be capable of utilizing DEHP as a carbon source. nih.gov Fungi, such as those from the genus Fusarium, have also been reported to degrade phthalates. researchgate.net

Environmental Factors Influencing Biodegradation

The rate and extent of this compound biodegradation are significantly influenced by various environmental factors.

pH: The pH of the environment affects microbial growth and the activity of degradative enzymes. Most phthalate-degrading microorganisms exhibit optimal degradation within a pH range of 6.0 to 8.5. informaticsjournals.co.innih.gov For example, a Bacillus cereus strain showed optimal DEHP degradation at a pH of 8.5. informaticsjournals.co.in However, some strains can tolerate a wider pH range, from acidic to alkaline conditions. ijplantenviro.comnih.gov

Temperature: Temperature is a critical factor influencing microbial metabolism. The optimal temperature for the degradation of many phthalates is typically between 30°C and 37°C. informaticsjournals.co.innih.gov For instance, a halotolerant consortium LF showed optimal DEHP degradation at 30°C. plos.org Degradation can occur at lower and higher temperatures, but the efficiency is generally reduced. who.int

Substrate Concentration: The concentration of this compound can affect its biodegradation. While it serves as a carbon source for degrading microorganisms, high concentrations can be inhibitory. Studies on other phthalates have shown that degradation efficiency can be high across a range of concentrations, but very high levels can slow down the process. plos.org

Salinity: Salinity can impact microbial activity, particularly in marine and estuarine environments. Some microbial consortia and strains are halotolerant, meaning they can degrade phthalates in the presence of salt. plos.orgnih.gov For example, a halotolerant bacterial consortium was able to degrade over 91% of DEHP in salt concentrations ranging from 0-3%. plos.org However, for many non-halotolerant microorganisms, increasing salinity can significantly decrease degradation efficiency. nih.gov

Bioaccumulation and Biotransformation in Ecological Systems

The tendency of this compound to accumulate in living organisms and undergo transformation within them is a key aspect of its environmental toxicology.

Mechanisms of Bioaccumulation in Organisms

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. For phthalates like this compound, this process is largely driven by their lipophilic (fat-loving) nature. mdpi.com

The primary routes of exposure and subsequent bioaccumulation are through ingestion, inhalation, and dermal contact. byjus.commdpi.com Once in the organism, phthalates can be absorbed and distributed throughout the body. mdpi.com Due to their lipophilicity, they tend to accumulate in fatty tissues. mdpi.com

However, the bioaccumulation potential of phthalates is not solely dependent on their lipophilicity. The rate of metabolism and excretion also plays a crucial role. mdpi.com Vertebrates, for instance, have a greater capacity for biotransformation, which means they tend to have higher concentrations of phthalate metabolites in their bodies rather than the parent compound itself. researchgate.net

Studies on other phthalates have shown that those with intermediate molecular weights tend to have bioaccumulation patterns consistent with the lipid-water partitioning model. mdpi.com In contrast, high molecular weight phthalates may have lower bioaccumulation factors in aquatic organisms due to reduced membrane permeability and faster metabolism or biodegradation. mdpi.com While phthalates can be rapidly metabolized and excreted, the continuous and widespread exposure can lead to detectable levels in tissues and body fluids. nih.gov

Table of Research Findings on Phthalate Degradation

Table of Compounds

Biotransformation Processes Limiting Bioaccumulation

The bioaccumulation of this compound in organisms is significantly limited by biotransformation processes, primarily through enzymatic degradation. While specific studies on this compound are limited, its role as a metabolite in the breakdown of other phthalates provides insight into its metabolic fate.

Research has identified this compound as a product of the enzymatic degradation of dihexyl phthalate (DHP). sigmaaldrich.comnih.gov The process is facilitated by lipolytic enzymes such as esterases. In a comparative study, the enzyme esterase was found to produce this compound and 1,3-isobenzofurandione from DHP. sigmaaldrich.comnih.gov In contrast, another enzyme, cutinase from Fusarium oxysporum, degraded DHP almost entirely into 1,3-isobenzofurandione without the significant production of this compound. sigmaaldrich.comnih.gov This indicates that the formation and subsequent presence of this compound in an organism or environment are dependent on the specific enzymes present.

The general pathway for the biotransformation of phthalate esters involves hydrolysis by carboxylesterases or lipases. iyte.edu.trd-nb.info This process cleaves the ester bonds, initially transforming a phthalate diester into its corresponding monoester and an alcohol. d-nb.inforesearchgate.net These monoesters can then be further metabolized. In the case of many phthalates, this involves the oxidation of the alkyl side chain and eventual conversion to phthalic acid, which can be further broken down. researchgate.nettandfonline.com This rapid metabolism is a key reason why many phthalates have a low potential for bioaccumulation. researchgate.netcanada.ca

For instance, studies on Di(2-ethylhexyl) phthalate (DEHP) show it is first hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP), which is then subject to further oxidation. researchgate.nettandfonline.comcdc.gov While the exact subsequent pathways for this compound are not detailed in available research, it is expected to follow a similar pattern of hydrolysis and further degradation, limiting its persistence and accumulation in tissues.

Table 1: Enzymatic Degradation of Dihexyl Phthalate (DHP)

| Enzyme | Source Organism/Type | Initial Substrate | Key Degradation Products | Reference |

|---|---|---|---|---|

| Esterase | Yeast | Dihexyl Phthalate (DHP) | This compound, 1,3-isobenzofurandione | sigmaaldrich.com, nih.gov |

| Cutinase | Fusarium oxysporum | Dihexyl Phthalate (DHP) | 1,3-isobenzofurandione | sigmaaldrich.com, nih.gov |

Trophic Transfer and Accumulation Dynamics

The movement and concentration of this compound through food webs are governed by its potential for trophic transfer and biomagnification. There are no specific field studies reported on the trophic dynamics of this compound itself. However, extensive research on other phthalate esters, including those of similar or higher molecular weight, consistently indicates a low potential for biomagnification in aquatic food webs. nih.govsfu.canih.gov

Phthalates are generally biotransformed rapidly by organisms, which prevents their accumulation to high levels and subsequent magnification up the food chain. canada.cacanada.ca Instead of biomagnifying, many higher molecular weight phthalates exhibit trophic dilution, where their concentrations decrease at higher trophic levels. sfu.ca This phenomenon is attributed to the increasing metabolic capacity of organisms at higher positions in the food web. sfu.ca

For example, a study on a marine aquatic food web that analyzed a range of dialkyl phthalate esters (DPEs) found that high-molecular-weight DPEs, such as di(2-ethylhexyl) phthalate and di-n-octyl phthalate, declined significantly with increasing trophic position. nih.gov The Food-Web Magnification Factors (FWMFs) for these compounds were well below 1, ranging from 0.25 to 0.48, indicating a lack of biomagnification. nih.gov Given that this compound is a metabolite of DHP, and its structure is within the range of these other studied phthalates, it is expected to exhibit similar behavior.

Furthermore, monoalkyl phthalate esters (MPEs), the initial breakdown products of DPEs, have also been studied and were not found to biomagnify. core.ac.uk This suggests that even if this compound is formed within an organism from a larger phthalate, it is likely to be eliminated relatively quickly rather than transferred up the food chain. core.ac.uk The primary source of such monoesters in aquatic environments is believed to be the dietary uptake and subsequent metabolism of the parent diesters within the biota. core.ac.uk

Table 2: Food-Web Magnification Factors (FWMF) for Selected Phthalate Esters in a Marine Aquatic Food Web

| Phthalate Ester | Abbreviation | Trophic Behavior | Food-Web Magnification Factor (FWMF) | Reference |

|---|---|---|---|---|

| Di(2-ethylhexyl) phthalate | DEHP | Trophic Dilution | 0.25 - 0.48 | nih.gov |

| Di-n-octyl phthalate | DNOP | Trophic Dilution | 0.25 - 0.48 | nih.gov |

| Di-n-butyl phthalate | DBP | No Significant Magnification | ~1 | sfu.ca |

| Butylbenzyl phthalate | BBP | No Significant Magnification | ~1 | sfu.ca |

| Dimethyl phthalate | DMP | Bioaccumulation greater than predicted by partitioning, but no biomagnification | >1 (BAF), <1 (FWMF) | sfu.ca |

| Diethyl phthalate | DEP | Bioaccumulation greater than predicted by partitioning, but no biomagnification | >1 (BAF), <1 (FWMF) | sfu.ca |

Note: FWMF < 1 indicates trophic dilution (concentration decreases up the food web). FWMF ≈ 1 indicates no net change with trophic level. FWMF > 1 indicates biomagnification.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques in Environmental Analysis

Chromatography is the cornerstone of phthalate (B1215562) analysis, providing the necessary separation of target analytes from complex mixtures prior to their detection. Both gas and liquid chromatography are widely employed, with the choice depending on the specific application, the matrix, and the target analyte's properties.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of semi-volatile organic compounds like hexyl methyl phthalate. greenpeace.torestek.com The thermal stability and volatility of this compound make it well-suited for GC analysis.

In environmental monitoring, GC-MS is frequently used to identify and quantify phthalates in samples such as soil, ash, and atmospheric particulates. greenpeace.toresearchgate.net For instance, in a study of organic contaminants in soil and ash, this compound was identified among a complex mixture of compounds using GC/MS operated in full-scan mode. greenpeace.to The sample preparation for such analyses often involves solvent extraction, using methods like accelerated solvent extraction (ASE) with a pentane (B18724) and acetone (B3395972) mixture, followed by clean-up steps to remove interferences. greenpeace.to

Pyrolysis-gas chromatography/high-resolution accurate mass spectrometry (Py-GC-HRAMS) is another powerful application. In one study, this technique was used to analyze paint samples, where this compound was identified as a component. mdpi.comresearchgate.net This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and analysis of the resulting volatile fragments. mdpi.com

The selection of the GC column's stationary phase is critical for achieving optimal separation of phthalate isomers and other structurally similar compounds that can interfere with quantification. restek.com Many phthalates produce a common characteristic ion at a mass-to-charge ratio (m/z) of 149, making chromatographic resolution essential for accurate identification when using mass spectrometry. restek.com

A summary of typical GC methods for phthalate analysis is presented below.

| Parameter | Condition 1: General Phthalate Screening | Condition 2: High-Resolution Analysis |

| Technique | GC-MS | Py-GC-HRAMS (Orbitrap) |

| Sample Matrix | Soil, Ash greenpeace.to | Paint Film mdpi.com |

| Injector Temperature | Not specified | 280 °C mdpi.com |

| Column | Standard polysiloxane-based capillary column | TG-5SILMS (5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm mdpi.com |

| Oven Program | Not specified | 40 °C (2 min), then 10 °C/min to 320 °C (5 min) mdpi.com |

| Detection | Mass Spectrometry (Scan Mode) greenpeace.to | High-Resolution Mass Spectrometry (Orbitrap) mdpi.com |

Liquid chromatography, especially high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC, particularly for less volatile phthalates or for the analysis of their monoester metabolites. researchgate.netmdpi.comchromatographyonline.com LC methods can often reduce the need for sample derivatization that is sometimes required in GC analysis.

LC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has been successfully used for the trace measurement of mono-alkyl phthalate esters in seawater and sediment. researchgate.net This approach provides high selectivity and sensitivity, enabling detection at very low concentrations. In a study on the biodegradation of dihexyl phthalate (DHP), this compound was identified as a degradation product using GC/MS, while LC-MS/MS is noted as a key technique for identifying various phthalate esters and their metabolites in environmental samples. researchgate.netresearchgate.net

Furthermore, liquid chromatography combined with high-resolution mass spectrometry, such as an Orbitrap detector (LC-Orbitrap-MS), has been utilized for the non-targeted screening of organic compounds in environmental samples. This technique was applied to the analysis of soil and ash extracts, successfully identifying a range of contaminants, including plasticizers like this compound. greenpeace.to

The table below summarizes findings from studies utilizing LC techniques for phthalate-related analysis.

| Analyte Type | Matrix | Technique | Detection Limits | Recoveries | Reference |

| Monoester Phthalates | Seawater | LC/ESI-MS/MS | 0.19–3.98 ng/L | 70%–110% | researchgate.net |

| Monoester Phthalates | Sediment | LC/ESI-MS/MS | 0.024–0.99 ng/g | 70%–110% | researchgate.net |

| Phthalate Metabolites | Human Urine | LC-MS/MS | 0.85–5.33 ng/mL (LOD) | 81.84%–125.32% | chromatographyonline.com |

Mass Spectrometric Detection and Identification

Mass spectrometry is the definitive detection method for the analysis of this compound, providing structural information and enabling quantification at trace levels. The choice of mass analyzer—from a single quadrupole to high-resolution systems—depends on the required level of selectivity and sensitivity.

Single quadrupole mass spectrometers are widely used in routine environmental analysis due to their robustness and cost-effectiveness. When coupled with GC, a single quadrupole detector (often referred to as a Mass Selective Detector or MSD) can operate in two modes: full scan and selected ion monitoring (SIM).

In full-scan mode, the detector scans a wide range of m/z values, generating a mass spectrum for each chromatographic peak. This is useful for identifying unknown compounds by comparing their spectra to libraries, such as the NIST mass spectral library. This compound was identified in soil and ash samples using GC/MS in scan mode. greenpeace.to In another study analyzing cosmetic products, GC-MS was used for the confirmation of phthalate identities. nih.govresearchgate.net

For quantitative analysis, SIM mode is preferred. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and reduces the impact of matrix interference. EPA Method 8061A, a foundational method for phthalate analysis, was adapted in one laboratory by replacing the original electron capture detector with a GC-MS system, which would typically involve a single quadrupole for targeted analysis. cornerstoneanalytical.com

Tandem mass spectrometry (MS/MS) provides a higher degree of selectivity and sensitivity compared to single quadrupole instruments. This technique is particularly valuable for analyzing complex matrices where chemical noise and co-eluting compounds can obscure the target analyte signal. researchgate.net

In a typical LC-MS/MS setup, the first mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific because it monitors a unique precursor-to-product ion transition. chromatographyonline.com

LC-MS/MS methods have been developed for the sensitive and accurate quantification of phthalate metabolites in human urine, demonstrating the power of MRM for biomonitoring. chromatographyonline.com Similarly, LC/ESI-MS/MS has been employed for the trace analysis of phthalate monoesters in challenging matrices like seawater and sediment, showcasing its robustness for environmental applications. researchgate.net

High-resolution mass spectrometry (HRMS) offers unparalleled selectivity and the ability to determine the elemental composition of an analyte based on a highly accurate mass measurement. Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers can distinguish between ions with very similar nominal masses, which is a significant advantage in complex sample analysis. researchgate.netmdpi.com

In a recent study, pyrolysis-gas chromatography coupled to an Exactive™ GC Orbitrap™ mass spectrometer was used to analyze paint films. mdpi.com This Py-GC-HRAMS method allowed for the confident identification of this compound. The system acquired high-resolution EI fragment spectra at a resolution of 60,000 FWHM, enabling precise mass measurements and elemental composition determination. mdpi.com

LC-Orbitrap-MS has also been used for non-targeted screening of environmental samples, where its high resolving power is essential for identifying compounds in a complex mixture without prior knowledge of their presence. greenpeace.to In some cases, HRMS is deemed necessary to increase selectivity when target analytes, such as certain phthalate-related compounds, yield poor fragmentation in tandem MS. epa.gov

| Technique | Instrument Type | Resolution | Key Application | Reference |

| Py-GC-HRAMS | Thermo Scientific™ Exactive™ GC Orbitrap™ | 60,000 FWHM | Identification of this compound in paint film | mdpi.com |

| LC-Orbitrap-MS | Not specified | High | Non-targeted screening of soil & ash extracts | greenpeace.to |

| GC-HRMS | Not specified | High | Targeted screening of phthalates in atmospheric particles | researchgate.net |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is arguably the most critical step in the analytical workflow, designed to isolate and concentrate the target analyte from the matrix, thereby enhancing detection sensitivity and accuracy. srce.hr The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, food, biological tissues) and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation and preconcentration of organic analytes, including phthalates, from aqueous samples. researchgate.net The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. oup.com For phthalates, which are hydrophobic, solvents like n-hexane and dichloromethane (B109758) are commonly employed. srce.hrnih.gov

The process involves vigorously mixing the sample with the extraction solvent, followed by a separation of the two phases. mdpi.com Often, multiple extraction steps are necessary to achieve satisfactory recovery rates. srce.hr While simple and inexpensive, traditional LLE has drawbacks, including the requirement for large volumes of high-purity organic solvents, which can be costly and generate significant chemical waste, and the potential for emulsion formation, which complicates the separation process. srce.hrresearchgate.net To overcome these limitations, miniaturized versions of LLE, such as homogeneous liquid-liquid extraction (HLLE) and dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption while maintaining high extraction efficiency. srce.hrresearchgate.net

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are leading techniques for the sample preparation of phthalates, offering advantages over traditional LLE, including reduced solvent use, higher concentration factors, and cleaner extracts. oup.commdpi.com

Solid-Phase Extraction (SPE) is a chromatographic technique used to clean up samples before analysis. oup.com The general procedure involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. oup.com For phthalate analysis, C18-bonded silica (B1680970) is a common sorbent due to its affinity for hydrophobic compounds. oup.comscience.gov SPE has been successfully used to reduce the background presence of phthalates in analytical solvents and to extract them from complex matrices like seawater. mdpi.comnih.gov In one study, SPE was used as a cleanup step in the analysis of complex soil samples where this compound was identified among hundreds of other organic compounds. greenpeace.to

Solid-Phase Microextraction (SPME) is a simple, solvent-free technique where a fused silica fiber coated with a stationary phase is exposed directly to a sample or its headspace. modernscientificpress.com The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. modernscientificpress.com The efficiency of SPME is influenced by parameters such as fiber coating type, extraction time, and temperature. For the analysis of a range of phthalates, including di-n-hexyl phthalate in vegetable oil, a polydimethylsiloxane (B3030410) (PDMS) fiber coating was found to be effective. researchgate.net

Recent advancements in sample preparation have led to the development of highly efficient and selective extraction techniques.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. oup.com This high-surface-area emulsion facilitates rapid partitioning of the analyte into the extraction solvent. Subsequent centrifugation separates the analyte-rich phase for analysis. oup.com The technique is noted for its speed and low solvent consumption and has been applied to the analysis of phthalates in honey and bottled milk. mdpi.com

Magnetic Solid-Phase Extraction (MSPE) involves using magnetic nanoparticles as the sorbent. nih.gov The target analyte adsorbs onto the magnetic material, which is then easily and rapidly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. nih.gov This technique has been applied to determine phthalates in bottled water using magnetic covalent organic frameworks as the adsorbent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that involves an initial extraction with a solvent (like acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE (dSPE). researchgate.net This method has become popular for analyzing contaminants in a wide variety of complex matrices, especially food. mdpi.com

Molecularly Imprinted Solid-Phase Extraction (MISPE) utilizes molecularly imprinted polymers (MIPs) as highly selective sorbents. These polymers are created with custom-designed recognition sites that are complementary in shape, size, and functionality to a specific target analyte, leading to very high selectivity during extraction. researchgate.net

Method Validation and Quality Assurance in Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. oup.com It involves systematically evaluating key performance parameters to ensure the generation of reliable, reproducible, and accurate data. oup.comnih.gov For this compound and its isomers, validation typically assesses the limits of detection and quantification, linearity, precision, and accuracy.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These values are crucial for determining the suitability of a method for trace-level analysis. For phthalates, LODs and LOQs are highly dependent on the sample matrix and the analytical instrumentation employed.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Di-n-hexyl Phthalate (DnHxP) in Various Analytical Methods

Generated code Table of Mentioned Compounds

Compound Name Abbreviation This compound - Di-n-hexyl phthalate DnHxP, DHXP Di(2-ethylhexyl) phthalate DEHP Di-n-butyl phthalate DBP Diethyl phthalate DEP Benzyl butyl phthalate BBP Di-isobutyl phthalate DiBP Di-n-octyl phthalate DnOP Dimethyl phthalate DMP Dichloromethane DCM n-Hexane - Acetonitrile - 1,3,5-benzenetricarboxylate - Phthalic acid - Mono-n-butyl phthalate MBP Mono-(2-ethylhexyl) phthalate MEHP Diisononyl phthalate DiNP Di-n-propyl phthalate DPP Dicyclohexyl phthalate DCHP Diphenyl phthalate DPP Diisodecyl phthalate DiDP Methanol (B129727) - Ethanol (B145695) - Acetic acid - Sodium sulfate Na₂SO₄ Sodium chloride NaCl Potassium hydroxide KOH 1,3-isobenzofurandione IBF

Metabolite-Based Assessment in Environmental Systems

Analysis of Metabolites for Environmental Exposure Assessment

Assessing environmental exposure to this compound can be effectively achieved by analyzing its metabolites in biological samples from environmental organisms. jst.go.jp Phthalate diesters are typically metabolized rapidly in organisms, undergoing hydrolysis to their corresponding monoester metabolites. who.intnih.gov These monoesters can be further metabolized through oxidation. who.int For many phthalates, the urinary metabolites are considered reliable biomarkers of exposure because they reflect the actual internal dose from various sources and routes of absorption. jst.go.jp

For example, studies on di(2-ethylhexyl) phthalate (DEHP), a structurally similar and extensively studied phthalate, have identified its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and secondary oxidized metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP) in urine. nih.govd-nb.infoepa.gov The presence and concentration of these metabolites provide a more accurate picture of exposure than measuring the parent compound in environmental media, as phthalates have short half-lives in the body. epa.gov

In aquatic ecosystems, the bioconcentration of phthalates in organisms like fish and mussels is a significant concern. nih.govfrontiersin.org Analysis of tissues from these organisms can reveal the extent of phthalate contamination and subsequent metabolism. For instance, studies on marine mussels have shown that they accumulate phthalates, and the levels of these compounds and their metabolites can be correlated with the surrounding environmental concentrations. researchgate.net Similarly, free-ranging bottlenose dolphins have been found to have detectable concentrations of various phthalate metabolites in their urine, indicating widespread environmental exposure. noaa.gov

The analysis of these metabolites often involves sophisticated analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides the necessary sensitivity and selectivity for detecting low concentrations in complex biological matrices. researchgate.net

Metabolomics and Pathway Analysis in Environmental Organisms

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to understanding the systemic effects of this compound exposure on environmental organisms. acs.org By analyzing the global metabolic profile, researchers can identify perturbations in key metabolic pathways resulting from phthalate exposure. acs.org

Studies on the effects of phthalates on various organisms have revealed significant alterations in their metabolomes. For example, in marine mussels exposed to phthalates, metabolomics analysis showed disruptions in amino acid metabolism, lipid metabolism, energy metabolism, and nerve activities. researchgate.net In animal studies, exposure to DEHP has been shown to disrupt insulin (B600854) homeostasis, increase glucose levels, and induce hyperlipidemia, indicating significant impacts on metabolic pathways. tandfonline.com

Pathway analysis, a component of metabolomics, helps to interpret the changes in metabolite concentrations in the context of biological pathways. This can reveal the specific biochemical processes that are affected by the toxicant. For instance, exposure to DEHP and its primary metabolite, MEHP, has been linked to the disruption of signaling pathways involving nuclear receptors like peroxisome proliferator-activated receptors (PPARs). tandfonline.com

By applying metabolomics to environmental organisms exposed to this compound, it is possible to identify sensitive biomarkers of effect and gain a deeper understanding of its mode of toxic action. This information is crucial for assessing the ecological risks associated with this compound.

Ecological Interactions and Mechanistic Studies

Endocrine System Modulation in Environmental Biota

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of various organisms, affecting development, reproduction, and other hormonally regulated processes. frontiersin.orgnih.govnih.gov Their ability to mimic or antagonize natural hormones can lead to significant physiological disruption in wildlife populations. frontiersin.orgnih.gov This interference is not always straightforward, as some phthalates exhibit non-monotonic dose responses, where effects can be observed at low but not high concentrations. nih.gov

Exposure to phthalates and their metabolites has been shown to disrupt hormonal pathways in a variety of non-human organisms, from aquatic invertebrates to fish. frontiersin.orgnih.gov In the freshwater crustacean Daphnia magna, a key model organism in aquatic toxicology, the DEHP metabolite MEHP was found to enhance the reproduction rate of female adults during long-term exposure. scispace.comresearchgate.net This effect was linked to the modulation of reproductive signaling pathways. scispace.comresearchgate.net Specifically, short-term exposure to MEHP resulted in significantly higher expression of the ecdysone (B1671078) receptor (EcR) and vitellogenin 2 (Vtg2), genes critical for invertebrate reproduction. researchgate.net

In fish, phthalates can alter the balance between endogenous estrogens and androgens. nih.gov Studies on carp (B13450389) have demonstrated that phthalates like DEHP and dibutyl phthalate (B1215562) (DBP) can alter the activity of enzymes involved in the synthesis and metabolism of steroid hormones. nih.gov MEHP, in particular, has been noted for its adverse effects on the reproductive systems of environmental organisms, such as increasing estradiol (B170435) levels and reducing egg fertilization rates in marine medaka. scispace.com In zebrafish, DEHP exposure has been shown to disrupt the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis, indicating toxicity toward thyroid hormones. nih.gov

Table 1: Research Findings on Endocrine System Modulation by Phthalate Metabolites in Biota

| Organism | Phthalate Compound | Observed Effect | Pathway/Mechanism Implicated | Citation |

|---|---|---|---|---|

| Daphnia magna | Mono(2-ethylhexyl) phthalate (MEHP) | Enhanced reproduction rate. | Upregulation of ecdysone receptor (EcR) and vitellogenin 2 (Vtg2) genes. | scispace.comresearchgate.net |

| Marine Medaka (Oryzias latipes) | Mono(2-ethylhexyl) phthalate (MEHP) | Increased estradiol levels, reduced egg fertilization. | Endocrine and reproductive system disruption. | scispace.com |

| Carp (Cyprinus carpio) | Di(2-ethylhexyl) phthalate (DEHP) | Altered activity of steroid hormone synthesis enzymes. | Disruption of estrogen/androgen balance. | nih.gov |

Structural and functional analyses have shown that MEHP directly binds to and activates PPARγ. nih.gov This activation, however, is selective; MEHP recruits a specific subset of PPARγ coregulators, leading to the differential activation of target genes compared to other agonists. nih.gov This selective receptor modulation is a key molecular basis for the metabolic disruption observed. nih.gov Phthalates can also interfere with the expression of steroid hormone receptors and genes related to steroidogenesis. iss.it For instance, MEHP has been shown to suppress aromatase expression in models of reproductive toxicity. nih.gov In some cases, phthalates may also bind to estrogen receptors, although often with weak affinity, suggesting that their endocrine-disrupting effects are frequently mediated through other pathways like PPAR activation. researchgate.netresearchgate.net

Cellular and Molecular Responses in Model Organisms

At the cellular level, exposure to hexyl methyl phthalate and its analogues can trigger a cascade of responses, including oxidative stress, mitochondrial damage, and programmed cell death (apoptosis). These effects are often interconnected and represent fundamental mechanisms of toxicity in model organisms. tandfonline.comresearchgate.netresearchgate.net

A common pathway for phthalate-induced toxicity is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. mdpi.comtandfonline.com Exposure to various phthalates has been shown to significantly increase ROS production in different cell types. tandfonline.com This oxidative imbalance can contribute to membrane damage and mitochondrial dysfunction. tandfonline.com

The mechanism involves the disruption of cellular redox homeostasis. mdpi.comtandfonline.com Long-term exposure to phthalates can suppress the activity of key antioxidant enzymes while increasing markers of oxidative damage like malondialdehyde (MDA). mdpi.com In some instances, cells may exhibit an adaptive response by up-regulating certain antioxidant enzymes, such as superoxide (B77818) dismutase (SOD-1), to mitigate the oxidative damage. tandfonline.com However, sustained exposure can overwhelm these defenses, leading to cellular injury. tandfonline.comresearchgate.net Studies in mice have linked MEHP-induced germ cell apoptosis to increased oxidative stress, highlighting the connection between ROS production and cell death pathways. nih.gov

Mitochondria are primary targets for phthalate-induced toxicity. regulations.govresearchgate.net The metabolite MEHP can cause morphological changes to mitochondria and interfere with mitochondrial cholesterol transport, which is a critical step in steroid hormone production. frontiersin.org This disruption can lead to a decrease in the synthesis of hormones like progesterone. frontiersin.org

Studies have revealed that DEHP exposure can induce mitochondrial damage, including the formation of cavitation lesions and the breakage of mitochondrial cristae. researchgate.net This damage is linked to the inhibition of mitochondrial biogenesis, a process regulated by nuclear respiratory factor 1 (Nrf1). researchgate.net Furthermore, phthalates can trigger mitophagy, the selective degradation of damaged mitochondria, as a cellular response to the damage. researchgate.net The metabolite MEHP has also been shown to induce a loss of mitochondrial membrane potential, a key event that often precedes apoptosis. nih.gov This loss is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov

Phthalate metabolites like MEHP are known inducers of apoptosis, or programmed cell death, in various cell types. nih.govresearchgate.netnih.gov The modulation of apoptotic pathways is a significant mechanism of phthalate toxicity. nih.gov MEHP has been shown to induce classic features of apoptosis, including the activation of executioner caspase-3 and the fragmentation of DNA. nih.gov

The process is often initiated via the intrinsic, mitochondria-driven apoptotic pathway. nih.gov MEHP treatment can trigger the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov This event leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.gov The release of cytochrome c is a pivotal step that initiates the activation of initiator caspase-9, which in turn activates caspase-3, leading to the execution of the apoptotic program. nih.gov Some studies also indicate the involvement of an amplification loop through the cleavage of the protein Bid, which can further promote cytochrome c release. nih.gov This detailed modulation of specific molecular checkpoints in the apoptotic cascade underscores the targeted nature of phthalate-induced cellular damage.

Table 2: Cellular and Molecular Responses to Phthalate Metabolite Exposure

| Response Pathway | Mechanism/Observation | Model System | Phthalate Compound | Citation |

|---|---|---|---|---|

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production. | EA.hy926 cells | Diisononyl phthalate (DINP) | tandfonline.com |

| Suppression of antioxidant enzyme activities. | Rat liver | Di(2-ethylhexyl) phthalate (DEHP) | mdpi.com | |

| Mitochondrial Dysfunction | Altered mitochondrial morphology and cholesterol transport. | Mouse Leydig tumor cells | Mono(2-ethylhexyl) phthalate (MEHP) | frontiersin.org |

| Inhibition of mitochondrial biogenesis (Nrf1 pathway). | Quail heart | Di(2-ethylhexyl) phthalate (DEHP) | researchgate.net | |

| Loss of mitochondrial membrane potential. | Pro/pre-B cell line | Mono(2-ethylhexyl) phthalate (MEHP) | nih.gov | |

| Apoptotic Pathway | Activation of caspase-9 and caspase-3. | Pro/pre-B cell line | Mono(2-ethylhexyl) phthalate (MEHP) | nih.gov |

Receptor Binding and Activation (e.g., Peroxisome Proliferator-Activated Receptors)

Phthalate esters and their metabolites are known to interact with nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid metabolism, adipogenesis, and inflammation. oup.com The biological activity of phthalates is often attributed to their monoester metabolites, which are formed by the hydrolysis of the parent diester compound. oup.comnih.gov

Research into the activation of PPARs by phthalate monoesters has revealed that the structure of the alkyl side chain significantly influences binding affinity and receptor activation. While direct studies on this compound are limited, research on structurally related mono-hexyl phthalate isomers provides insight into their potential for receptor interaction. A study investigating a range of phthalate monoesters found that DL-mono-(1-methyl)-hexyl phthalate was among those that selectively activated one or two of the three PPAR subtypes (PPARα, PPARβ/δ, PPARγ). oup.com

Another key metabolite, mono-(2-ethylhexyl) phthalate (MEHP), the primary metabolite of di(2-ethylhexyl) phthalate (DEHP), has been more extensively studied. MEHP is a known activator of both PPARα and PPARγ. researchgate.net Structural and functional analyses have shown that MEHP can directly bind to and activate PPARγ, promoting adipogenesis. nih.gov This activation, however, is described as selective, meaning it recruits a specific subset of PPARγ coregulators, leading to the activation of only certain target genes. nih.gov For instance, MEHP was found to recruit the coregulators Med1 and PGC-1α, but not p300 and SRC-1. nih.gov

The potency of PPAR activation varies between different phthalate monoesters and between species. For example, MEHP was found to be a more potent activator for mouse PPARα (EC50 = 0.6 μM) compared to human PPARα (EC50 = 3.2 μM). researchgate.net Its activation of PPARγ required slightly higher concentrations, with EC50 values of 10.1 μM for the mouse receptor and 6.2 μM for the human receptor. researchgate.net In contrast, other monoesters like monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP) also activated PPARs but generally with lower potency than MEHP. researchgate.net Computational studies using molecular docking have been employed to screen and predict the binding activities of a wide range of phthalate monoesters to PPARγ, showing a good correlation between calculated binding energy and experimentally determined activation levels. bu.edu

| Compound | Receptor | Species | EC50 (μM) | Finding |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARα | Mouse | 0.6 | Potent activator. researchgate.net |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARα | Human | 3.2 | Activator. researchgate.net |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARγ | Mouse | 10.1 | Activator. researchgate.net |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARγ | Human | 6.2 | Activator. researchgate.net |

| Monobenzyl phthalate (MBzP) | PPARα | Mouse | 21 | Activator. researchgate.net |

| Monobenzyl phthalate (MBzP) | PPARα | Human | 30 | Activator. researchgate.net |

| Monobenzyl phthalate (MBzP) | PPARγ | Mouse/Human | 75-100 | Activator. researchgate.netbu.edu |

| Mono-sec-butyl phthalate (MBuP) | PPARα | Mouse | 63 | Activator. researchgate.net |

| DL-mono-(1-methyl)-hexyl phthalate | PPARs | Not specified | Not specified | Selective activator of one or two PPAR subtypes. oup.com |

| Monomethyl, Mono-n-butyl phthalates | PPARs | Not specified | Not specified | No significant PPAR activation observed. researchgate.netbu.edu |

EC50: The concentration of a drug that gives a half-maximal response.

Chiral Stereoisomerism in Biological Interactions

Stereoisomerism plays a crucial role in the biological activity of many chemical compounds, as enzymes, receptors, and other biological macromolecules are themselves chiral. ethz.ch Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. ethz.ch Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological, toxicological, and pharmacological properties. ethz.ch

While specific research on the stereoisomerism of this compound is not widely available, the principles can be understood from related phthalate compounds. A phthalate ester like this compound would be chiral if the hexyl group is branched, creating a stereocenter. For example, a 2-hexyl or 3-hexyl chain would be chiral, whereas an n-hexyl chain would not.

The well-studied phthalate di(2-ethylhexyl) phthalate (DEHP) provides a clear example of chirality in this class of compounds. The 2-ethylhexyl alcohol used in its synthesis is a racemic mixture, meaning it contains equal amounts of its (R)- and (S)-enantiomers. wikipedia.org Consequently, the commercial DEHP produced is a mixture of three stereoisomers: (R,R)-DEHP, (S,S)-DEHP, and a meso-form, (R,S)-DEHP. wikipedia.org The existence of these distinct stereoisomers means that their biological interactions and metabolic fates could differ. Research efforts have been directed at synthesizing the individual stereoisomers of DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), to investigate their specific toxicities and biological effects. umw.edu This is critical because the biological activity of each enantiomer may vary, with one potentially being more active or having a different mechanism of action than the other. umw.edu

The differential activity of stereoisomers is a well-established concept in pharmacology and toxicology. For instance, the two enantiomers of the drug ibuprofen (B1674241) have different effects; the S-enantiomer is responsible for the desired anti-inflammatory action, while the R-enantiomer has minimal therapeutic effect. researchgate.net This principle underscores the importance of considering the specific three-dimensional structure of molecules like this compound when evaluating their biological interactions.

Environmental Impact on Microbial Communities and Biogeochemical Cycles

Phthalate esters are ubiquitous environmental contaminants that can impact soil and aquatic ecosystems. mdpi.com Their influence on microbial communities and the biogeochemical cycles they mediate is an area of active research.

Studies on various phthalates have shown a range of effects on soil microbial communities, largely dependent on the specific phthalate structure, its concentration, and soil properties. nih.gov For example, research on di(2-ethylhexyl) phthalate (DEHP) has often found it to be recalcitrant in soil environments due to its low bioavailability. researchgate.netusc.edu.au In some studies, DEHP had no significant impact on the structural or functional diversity of the soil microbial community, even at high concentrations. researchgate.netusc.edu.auosti.govresearchgate.net In contrast, phthalates with shorter alkyl chains, such as diethyl phthalate (DEP), can be more readily biodegraded but may also cause a reduction in bacterial numbers at high concentrations by disrupting cell membrane fluidity. researchgate.netusc.edu.auresearchgate.net

Research involving monohexyl phthalate (MEHP), a metabolite of other phthalates, found it present in agricultural soils. researchgate.net A study on watermelon cultivation in plastic sheds showed that the application of organic fertilizers influenced the degradation of parent phthalates like dibutyl phthalate (DBP) and was associated with higher concentrations of metabolites, including MEHP. researchgate.net The study also identified specific bacterial genera whose abundance correlated with the presence of these compounds. For example, the relative abundances of Planifilum and Thermaerobacter were positively correlated with MEHP concentrations, suggesting these microbes may be involved in its turnover. researchgate.net

Phthalates can also influence key biogeochemical cycles, such as the nitrogen cycle. Some plasticizers are known to affect the nitrogen cycle in soil. researchgate.net Research has suggested that certain bacteria, such as Planifilum and Geobacillus, may be capable of co-metabolizing soil nitrogen and phthalate esters. researchgate.net Other studies have demonstrated that diethyl phthalate (DEP) can perturb nitrogen metabolism in the yeast Saccharomyces cerevisiae, indicating a potential mechanism by which these compounds could interfere with microbial processes in the environment. nih.gov The presence of microplastics containing phthalates in sediments has also been shown to significantly affect nitrogen cycling processes like nitrification and denitrification. rsc.org

| Phthalate | Organism/System | Finding | Impact |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil Microbial Community | Recalcitrant in soil with poor bioavailability. bu.eduusc.edu.au | No significant impact on microbial structural or functional diversity in several studies. researchgate.netusc.edu.auosti.govresearchgate.net |